N-Methyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride
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Overview
Description
N-Methyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a benzothiazole ring, a trifluoromethoxy group, and a sulphonamide moiety, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution using trifluoromethoxybenzene and a suitable base.
Attachment of Ethanesulphonamide: The ethanesulphonamide moiety is attached through a sulfonation reaction, where ethanesulfonyl chloride reacts with the benzothiazole derivative.
Methylation and Imination: The final steps involve methylation of the nitrogen atom and imination to introduce the imino group, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-Methyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes. The benzothiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The sulphonamide moiety is known for its ability to mimic natural substrates, making it a versatile pharmacophore.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(2-imino-6-methoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride
- N-Methyl-2-(2-imino-6-chloro-3-benzothiazolinyl)ethanesulphonamide hydrochloride
Uniqueness
N-Methyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Properties
CAS No. |
130997-41-0 |
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Molecular Formula |
C11H13ClF3N3O3S2 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-[2-imino-5-methyl-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H12F3N3O3S2.ClH/c1-6-4-7-9(5-8(6)20-11(12,13)14)21-10(15)17(7)2-3-22(16,18)19;/h4-5,15H,2-3H2,1H3,(H2,16,18,19);1H |
InChI Key |
PJBQMERIXZUYFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCS(=O)(=O)N.Cl |
Origin of Product |
United States |
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